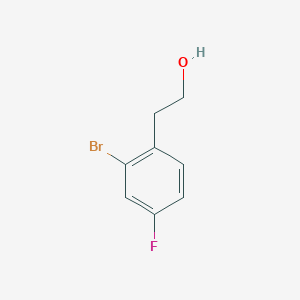

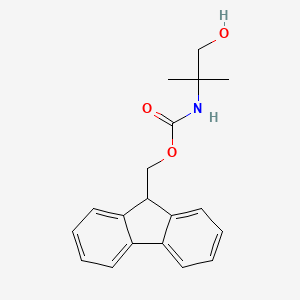

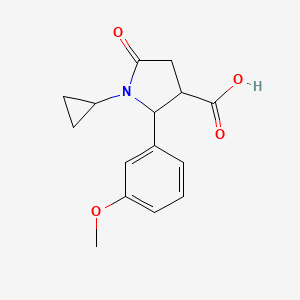

![molecular formula C8H10N4O B1445296 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one CAS No. 1368813-23-3](/img/structure/B1445296.png)

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Übersicht

Beschreibung

The compound “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is a derivative of pyridine, an aromatic heterocyclic organic compound. It has been used in the synthesis of urea .

Synthesis Analysis

The synthesis of this compound could potentially involve the Kröhnke pyridine synthesis, a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines . Another synthesis method involves the reaction of 2-amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one with 1-isothiocyanato-4-chlorobenzene .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Pyridine-based compounds like “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” have been used in various chemical reactions. For instance, they have been used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . They have also been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Summary of Application

This compound serves as a scaffold in medicinal chemistry, particularly in the synthesis of biologically active compounds. Its structure is beneficial for creating diverse molecules with potential therapeutic effects .

Methods of Application

Researchers utilize this compound to build pharmacophores and explore the chemical space for drug discovery. It’s often modified through various synthetic strategies to enhance its biological activity .

Results

The modifications of this compound have led to the development of molecules with target selectivity and improved pharmacokinetic properties. These molecules are then tested for their therapeutic potential in various disease models .

Cancer Research

Summary of Application

In cancer research, derivatives of this compound are explored for their role as kinase inhibitors and radiosensitizers .

Methods of Application

The compound is used to develop inhibitors that target specific kinases involved in cancer progression. These inhibitors are then combined with radiation therapy to enhance their efficacy .

Results

Studies have shown that these inhibitors can effectively sensitize tumor cells to radiation, leading to improved outcomes in cancer treatment .

Enzyme Reactions

Summary of Application

The compound is involved in enzyme reactions, particularly as a part of prosthetic groups that participate in redox processes .

Methods of Application

It’s incorporated into enzymes or cofactors and plays a crucial role in facilitating various biochemical reactions within biological systems .

Results

The presence of this compound in enzymes contributes to their high potency and selectivity, which is essential for the proper functioning of biological systems .

Drug Synthesis

Summary of Application

“3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is utilized in the synthesis of drugs, acting as a key intermediate or building block .

Methods of Application

The compound is synthesized and then further processed through chemical reactions to form the final drug molecule. This process involves careful control of reaction conditions to achieve the desired product .

Results

The synthesis leads to the creation of drugs with specific therapeutic actions, which are then tested for efficacy and safety in clinical trials .

Biological Systems

Summary of Application

This compound plays a role in modulating biological systems, particularly in the context of cellular signaling pathways .

Methods of Application

It’s used to study the inhibition of specific kinases that regulate cell cycle and cytoskeletal dynamics .

Results

Research has demonstrated that inhibitors based on this compound can alter cell behavior, which has implications for understanding disease mechanisms and developing new treatments .

Pharmaceuticals

Summary of Application

The compound is significant in pharmaceuticals, where it’s used to develop inhibitors for mutant enzymes involved in certain cancers .

Methods of Application

It’s employed in the design of inhibitors that target mutant isocitrate dehydrogenase (IDH), which is implicated in some cancers. These inhibitors are designed to bind selectively to the mutant enzyme .

Results

The inhibitors have shown the ability to reduce the concentrations of harmful metabolites and suppress the growth of cancer cells, offering a potential therapeutic strategy .

These applications showcase the versatility of “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” in scientific research, with promising implications across various fields. The compound’s role in these applications is pivotal for advancing our understanding and treatment of diseases.

Building on the previous analysis, here’s an additional application of “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one”:

Neuropharmacology

Summary of Application

This compound is used in neuropharmacology as a precursor for the synthesis of molecules that can cross the blood-brain barrier and potentially serve as treatments for neurological disorders .

Methods of Application

The compound’s ability to penetrate the central nervous system makes it a valuable starting point for developing drugs targeting neurological pathways. It is modified to enhance its lipophilicity and ability to interact with specific neural receptors .

Results

Derivatives of this compound have shown promise in preclinical models for treating conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. The modifications have led to compounds with improved bioavailability and targeted action within the brain .

This additional application highlights the compound’s potential in contributing to the development of new therapeutic agents for complex neurological conditions. The ongoing research and development in this area are crucial for addressing the challenges associated with treating brain-related diseases.

Antimicrobial Agents

Summary of Application

Derivatives of this compound have been studied for their antimicrobial properties, particularly against resistant strains of bacteria and fungi .

Methods of Application

Chemists modify the core structure to enhance its interaction with bacterial cell walls or fungal membranes. These modifications aim to disrupt the pathogen’s cellular processes .

Results

Some derivatives have shown efficacy in inhibiting the growth of multi-drug-resistant strains, offering a potential pathway for developing new antibiotics .

Anti-inflammatory Agents

Summary of Application

The compound is also being investigated for its potential use as an anti-inflammatory agent, targeting specific inflammatory pathways .

Methods of Application

Researchers focus on the compound’s ability to modulate cytokine production and inhibit enzymes that contribute to inflammation .

Results

Preliminary results indicate a reduction in inflammatory markers and symptoms in model organisms, suggesting its potential for treating chronic inflammatory diseases .

Neuroprotective Therapies

Summary of Application

In neuropharmacology, this compound is a candidate for developing neuroprotective therapies, particularly for neurodegenerative diseases .

Methods of Application

The compound is used to synthesize molecules that can protect neurons from oxidative stress and apoptosis .

Results

Studies have shown that these molecules can improve neuronal survival and function, which is promising for conditions like Parkinson’s and Alzheimer’s disease .

Cardiovascular Research

Summary of Application

“3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is being explored for its cardiovascular applications, especially in the context of heart failure and arrhythmias .

Methods of Application

The compound is used to develop drugs that can modulate heart muscle contraction and electrical signaling .

Results

Initial findings suggest that it can improve cardiac function and rhythm, which could lead to new treatments for heart disease .

Diagnostic Imaging

Summary of Application

This compound has potential applications in diagnostic imaging, where it can be used as a contrast agent or a tracer .

Methods of Application

It is tagged with radioactive isotopes or other imaging agents and then introduced into the body to visualize specific tissues or organs .

Results

The compound has shown promise in enhancing the clarity and detail of imaging results, which can aid in the diagnosis of various conditions .

Agricultural Chemistry

Summary of Application

In agricultural chemistry, derivatives of this compound are being developed as growth promoters or protective agents for crops .

Methods of Application

These compounds are applied to crops to enhance growth, protect against pests, or improve stress resistance .

Results

Trials have indicated that these compounds can lead to increased yield and better crop health, which is beneficial for sustainable agriculture .

Safety And Hazards

While specific safety and hazard information for “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is not available, general precautions should be taken when handling this compound. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry. Pyridine-based compounds have been consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, there is potential for “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” to be used in the development of new drugs.

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c9-3-5-12-7-6(11-8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLJPONAOGDZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=O)N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

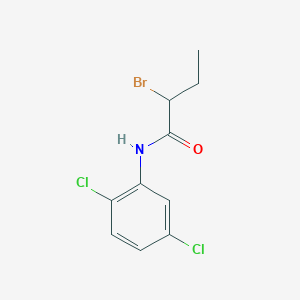

![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)

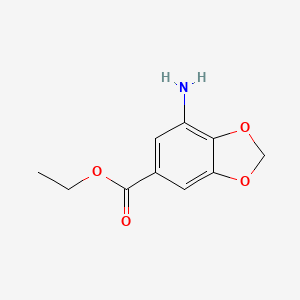

![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)

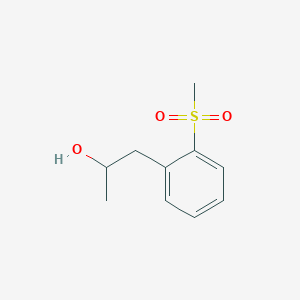

![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)

![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)

![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)